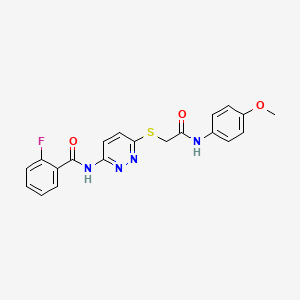

2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-28-14-8-6-13(7-9-14)22-18(26)12-29-19-11-10-17(24-25-19)23-20(27)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUXTPJARPJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorine atom and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment and antimicrobial effectiveness.

Anticancer Properties

Studies have shown that compounds similar to 2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can inhibit tumor growth in various cancer cell lines. For instance, a related compound demonstrated a high level of cytotoxicity against breast cancer cells (MCF-7), suggesting that modifications to the structure can enhance its efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioether group in its structure likely contributes to its antibacterial potency .

Case Studies

-

Anticancer Efficacy :

A study published in RSC Advances examined the effects of pyridazine derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells . -

Antimicrobial Screening :

Another investigation focused on the antimicrobial properties of various thioether-containing compounds. The study found that compounds with a similar backbone to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Features

Core Heterocycle Comparison

- Pyridazine vs. Pyrimidinone/Pyridine: The pyridazine core in the target compound is distinct from pyrimidinone (e.g., , compounds 2d–f) or pyridine (e.g., , compound 15) cores in analogs. Pyridazine’s electron-deficient nature may influence π-π stacking interactions compared to pyrimidinone’s hydrogen-bonding capability .

- Thiophene/Thienopyrimidine Cores: Compounds like 7c () and IWP-3 () use thiophene or fused thienopyrimidine cores, which offer planar structures for hydrophobic interactions, contrasting with pyridazine’s linear geometry .

Substituent Analysis

- Thioether Linkage :

The thioether group in the target compound is shared with analogs like 2d–f () and BTC-h (). This moiety enhances solubility and serves as a flexible linker for target engagement . - 4-Methoxyphenylamino Group: Present in the target compound and analogs 2e–f () and AZ420 (), this group may improve membrane permeability due to its moderate lipophilicity .

- Fluorinated Benzamide :

The 2-fluorobenzamide in the target compound is analogous to TD-1d () and 7c (), where fluorine atoms are used to modulate electronic effects and bioavailability .

Biological Activity

The compound 2-fluoro-N-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide , with CAS number 1021121-04-9 , is a novel benzamide derivative that has garnered attention due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 412.4 g/mol . This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structural composition of the compound includes a pyridazine ring, a benzamide moiety, and a methoxyphenyl group, which are critical for its biological activity. The presence of fluorine and sulfur atoms may also influence its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of interest:

-

Anticancer Activity

- Compounds with similar structural features have been investigated for their anticancer properties. For example, benzamide derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties

-

Neuroprotective Effects

- Some benzamide derivatives exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation pathways. This aspect warrants further investigation for the specific compound .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

The proposed mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to cancer cell death.

- Modulation of Signal Transduction Pathways : Interference with signaling pathways related to inflammation and cell survival could explain neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.